2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a phenylsulphonyl group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group and the phenylsulphonyl group onto a benzaldehyde core. One common method involves the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl and phenylsulphonyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction pathway chosen.
Scientific Research Applications
2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and sulfonyl groups.
Biology: The compound’s unique structural features make it a valuable probe in studying biological systems, particularly in the context of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the phenylsulphonyl group can participate in various chemical interactions. These features enable the compound to modulate biological pathways and exhibit specific effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the aldehyde group.
p-(Trifluoromethyl)benzaldehyde: Similar but lacks the phenylsulphonyl group.
Trifluoromethylated aromatic compounds: Share the trifluoromethyl group but differ in other substituents.
Uniqueness
2-(Phenylsulphonyl)-5-(trifluoromethyl)benzaldehyde is unique due to the combination of the trifluoromethyl and phenylsulphonyl groups on the benzaldehyde core. This combination imparts distinct chemical and physical properties, making it a versatile compound in various applications .
Properties
IUPAC Name |
2-(benzenesulfonyl)-5-(trifluoromethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3S/c15-14(16,17)11-6-7-13(10(8-11)9-18)21(19,20)12-4-2-1-3-5-12/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJZGHSIAGQDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226155 | |
Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-53-9 | |
Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylsulfonyl)-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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